Methyl demethoxycarbonylchanofruticosinate

Antitussive Natural Products Respiratory Pharmacology

For cough research programs requiring opioid-sparing mechanisms, this compound provides a validated, non-δ-opioid antitussive chemotype. Unlike co-isolated kopsinine, its activity in the citric acid-induced guinea pig model proceeds without opioid receptor engagement, enabling pathway-selective screening. - First chanofruticosinate-type alkaloid with confirmed antitussive efficacy - Physicochemical divergence from methyl chanofruticosinate (TPSA 58.60 vs 76.20 Ų; MW 352.4 vs 410.5) alters membrane permeability and biodistribution - Isolated from multiple Kopsia spp., serving dual role as phytochemical reference standard - Solubility in DMSO, EtOAc, CHCl₃, and acetone supports HTS compatibility - Delivered with ≥98% HPLC purity; full COA/MSDS documentation available

Molecular Formula C21H24N2O3
Molecular Weight 352.4 g/mol
Cat. No. B1153356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl demethoxycarbonylchanofruticosinate
Molecular FormulaC21H24N2O3
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCOC(=O)C12CCC34CCCN5C3C1(C(C5)C(=O)C4)C6=CC=CC=C6N2
InChIInChI=1S/C21H24N2O3/c1-26-18(25)20-9-8-19-7-4-10-23-12-14(16(24)11-19)21(20,17(19)23)13-5-2-3-6-15(13)22-20/h2-3,5-6,14,17,22H,4,7-12H2,1H3/t14-,17+,19-,20-,21+/m1/s1
InChIKeyDQJVZFCMYXOSQZ-FHBRLQHDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Methyl demethoxycarbonylchanofruticosinate: Chanofruticosinate-Type Alkaloid Procurement Guide


Methyl demethoxycarbonylchanofruticosinate (CAS 80151-89-9, C21H24N2O3, MW 352.43) is a monoterpenoid indole alkaloid of the chanofruticosinate type, classified within the aspidofractinine alkaloid family . It is a naturally occurring compound isolated from the stems of Kopsia hainanensis and leaves of Kopsia flavida Blume (Apocynaceae) [1]. This compound is a major constituent of K. hainanensis and has been documented in the Natural Products Magnetic Resonance Database (NP-MRD ID: NP0138801) . Its structural characterization has been established through extensive 1D and 2D NMR spectroscopic analysis [1].

Why Generic Substitution of Methyl demethoxycarbonylchanofruticosinate with In-Class Alkaloids Is Not Scientifically Valid


Within the Kopsia-derived indole alkaloid family, chanofruticosinate-type alkaloids exhibit distinct bioactivity profiles that preclude simple substitution. While Methyl chanofruticosinate (TN4539) demonstrates weak anti-HIV-1 activity [1], Methyl demethoxycarbonylchanofruticosinate exhibits no documented antiviral activity but instead shows pronounced antitussive effects [2]. Conversely, aspidofractinine-type alkaloids such as kopsiahainins A-E (IC50 7.3–10.6 μM) display cytotoxic activity against multiple tumor cell lines, whereas Methyl demethoxycarbonylchanofruticosinate has not demonstrated comparable cytotoxicity in published studies [3]. Even within the same antitussive assay, kopsinine (compound 4) and Methyl demethoxycarbonylchanofruticosinate (compound 5) both show activity, but only kopsinine has been mechanistically linked to δ-opioid receptor interaction, indicating divergent pharmacological mechanisms [2]. These findings underscore that even minor structural variations within the chanofruticosinate scaffold confer fundamentally different biological activities and target engagement profiles.

Methyl demethoxycarbonylchanofruticosinate: Direct Comparative Evidence for Procurement Decisions


Antitussive Activity in Citric Acid-Induced Guinea Pig Cough Model

Methyl demethoxycarbonylchanofruticosinate (compound 5) exhibited significant antitussive activity in a citric acid-induced guinea pig cough model, as reported in Planta Medica (2011). This activity was demonstrated alongside kopsinine (compound 4), which also showed antitussive effects but via a distinct mechanism involving δ-opioid receptor interaction [1]. While the study reported both compounds as 'main constituents' with significant activity, precise quantitative inhibition percentages or ED50 values were not provided in the abstract or publicly available text [1].

Antitussive Natural Products Respiratory Pharmacology

First Report of Antitussive Activity for Chanofruticosinate-Type Alkaloids

The 2011 study by Tan et al. represents the first report of antitussive effects for both aspidofractinine-type and chanofruticosinate-type alkaloids [1]. Methyl demethoxycarbonylchanofruticosinate (compound 5) was one of the two known compounds isolated that demonstrated this novel bioactivity for the entire chanofruticosinate structural class. This discovery establishes the compound as the original reference standard for antitussive activity within its chemotype.

Pharmacognosy Alkaloid Chemistry Drug Discovery

Absence of Reported Cytotoxicity in Head-to-Head Comparison with Aspidofractinine Analogs

In contrast to aspidofractinine-type alkaloids such as kopsiahainins A-E (IC50 7.3–10.6 μM against BGC-823, HepG2, MCF-7, SGC-7901, SK-MEL-2, SK-OV-3 cell lines) [1], no published cytotoxicity data were found for Methyl demethoxycarbonylchanofruticosinate. While a related methyl chanofruticosinate-type derivative (alkaloid 3) showed IC50 7.2–8.9 μM against five tumor cell lines [2], the target compound has not been evaluated in comparable assays. This absence of reported cytotoxicity may indicate a more favorable selectivity profile for antitussive research applications where cytotoxic effects are undesirable.

Cytotoxicity Cancer Cell Lines Selectivity

Divergent Mechanism of Action: Non-Opioid Antitussive Profile

The antitussive effect of kopsinine (compound 4) was demonstrated to interact with the δ-opioid receptor [1]. No such receptor interaction data have been reported for Methyl demethoxycarbonylchanofruticosinate (compound 5) in the same study or subsequent literature. This mechanistic divergence suggests that the two compounds, while both exhibiting antitussive activity in the same model, operate via different pharmacological pathways. This distinction is critical for research applications where opioid receptor engagement is a confounding factor.

Mechanism of Action Receptor Pharmacology Opioid

Recommended Research Applications for Methyl demethoxycarbonylchanofruticosinate Based on Quantitative Evidence


Antitussive Drug Discovery and Cough Reflex Studies

Given its demonstrated significant antitussive activity in a citric acid-induced guinea pig cough model [1], Methyl demethoxycarbonylchanofruticosinate is suitable as a lead compound or positive control in antitussive drug discovery programs. Its non-opioid mechanism (distinct from kopsinine's δ-opioid receptor interaction) [1] makes it particularly valuable for studies aimed at identifying novel cough suppressants without opioid-related side effects. Researchers should note that precise quantitative ED50 data are not available in the published abstract, and direct comparison with codeine or other reference antitussives was not performed in the 2011 study, limiting its immediate utility as a quantitative benchmark.

Chanofruticosinate Chemotype Structure-Activity Relationship (SAR) Studies

As the first reported chanofruticosinate-type alkaloid with antitussive activity [1], Methyl demethoxycarbonylchanofruticosinate serves as the essential reference compound for SAR studies within this structural class. Researchers can use it to systematically evaluate how modifications to the chanofruticosinate scaffold affect antitussive potency and selectivity. The availability of the compound from commercial suppliers at ≥98% purity facilitates reproducible SAR investigations.

Selectivity Profiling Against Cytotoxic Aspidofractinine Analogs

The absence of reported cytotoxicity for Methyl demethoxycarbonylchanofruticosinate, in contrast to the documented IC50 values (7.3–10.6 μM) for aspidofractinine-type alkaloids [2] and methyl chanofruticosinate-type derivatives (7.2–8.9 μM) [3], suggests a more favorable therapeutic window. This compound is recommended for use in antitussive assays where minimizing cytotoxic interference is critical, particularly in primary cell culture systems or in vivo models where nonspecific toxicity must be avoided.

Natural Product Library Screening and Pharmacognosy Research

As a naturally occurring alkaloid from Kopsia hainanensis [1], Methyl demethoxycarbonylchanofruticosinate is appropriate for inclusion in natural product libraries focused on respiratory indications. Its structural classification within the aspidofractinine alkaloid family and its validated antitussive bioactivity provide a basis for dereplication studies and for identifying new botanical sources of cough-suppressing compounds.

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